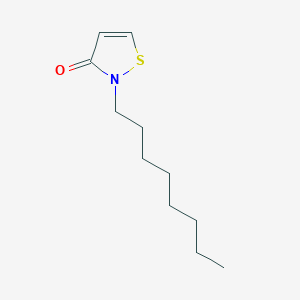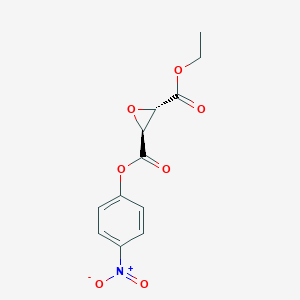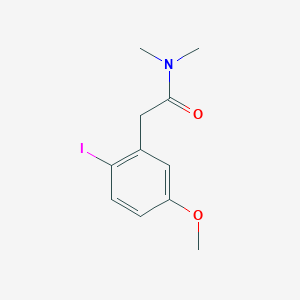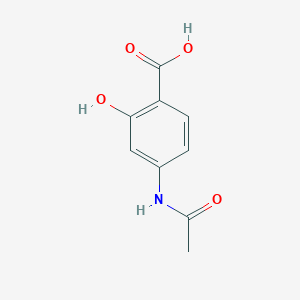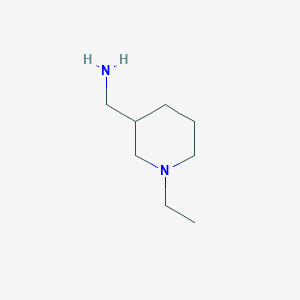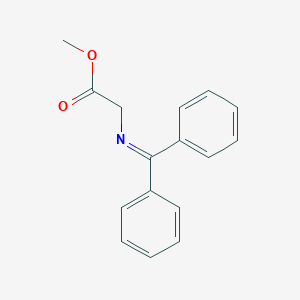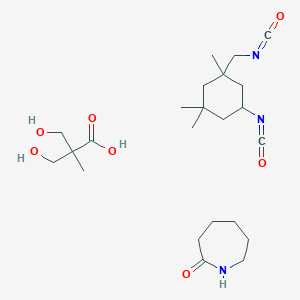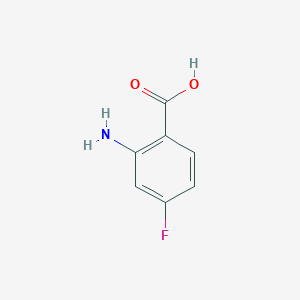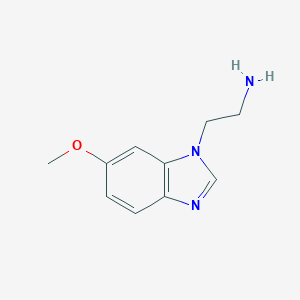
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Overview
Description
Minopafant, also known as E5880, is a novel platelet activating factor receptor antagonist. It was initially developed by Eisai Co., Ltd. for the treatment of disseminated intravascular coagulation. the research has been discontinued .
Scientific Research Applications
Chemistry: As a platelet activating factor receptor antagonist, it has been used to study receptor-ligand interactions.
Biology: Its role in inhibiting platelet activation has implications for understanding blood clotting mechanisms.
Medicine: Initially investigated for treating disseminated intravascular coagulation, it has potential therapeutic applications in other hematologic conditions.
Industry: Its unique properties make it a candidate for developing new pharmaceutical formulations
Preparation Methods
The synthetic route for Minopafant involves several steps:
Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to form a diester.
Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.
Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.
Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to form a tricarbamate.
Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give the precursor.
Final Treatment: The precursor is treated with ethyl iodide at reflux temperature and submitted to an ion exchange resin.
Chemical Reactions Analysis
Minopafant undergoes various chemical reactions, including:
Oxidation: Minopafant can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or amines.
Common reagents and conditions used in these reactions include pyridine, chloroform, and ethyl iodide. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
Minopafant exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including inflammation and thrombosis. By blocking this receptor, Minopafant inhibits platelet aggregation and reduces inflammation. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways .
Comparison with Similar Compounds
Minopafant is unique compared to other platelet activating factor receptor antagonists due to its specific chemical structure and properties. Similar compounds include:
Ginkgolide B: Another platelet activating factor receptor antagonist with a different chemical structure.
Lexipafant: A compound with similar antagonistic properties but different pharmacokinetics.
Apafant: Another antagonist with distinct therapeutic applications.
Minopafant’s uniqueness lies in its specific receptor binding affinity and the resulting pharmacological effects .
Properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARTNVPDGQVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278513 | |
| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-88-7 | |
| Record name | NSC7856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


